Cas no 2228739-33-9 (2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine structure
2228739-33-9 structure
Product name:2-{2-4-(trifluoromethyl)phenylphenyl}azetidine
CAS No:2228739-33-9
MF:C16H14F3N
Molecular Weight:277.284274578094
CID:6283778
PubChem ID:165633074

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine 化学的及び物理的性質

名前と識別子

    • 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine
    • 2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
    • EN300-1955489
    • 2228739-33-9
    • インチ: 1S/C16H14F3N/c17-16(18,19)12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-9-10-20-15/h1-8,15,20H,9-10H2
    • InChIKey: GVSWEMTUVHBIIC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1=CC=CC=C1C1CCN1)(F)F

計算された属性

  • 精确分子量: 277.10783394g/mol
  • 同位素质量: 277.10783394g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 320
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 12Ų

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1955489-0.5g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
0.5g
$1234.0 2023-09-17
Enamine
EN300-1955489-1g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
1g
$1286.0 2023-09-17
Enamine
EN300-1955489-1.0g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
1g
$1286.0 2023-06-03
Enamine
EN300-1955489-5g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
5g
$3728.0 2023-09-17
Enamine
EN300-1955489-0.25g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
0.25g
$1183.0 2023-09-17
Enamine
EN300-1955489-0.05g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
0.05g
$1080.0 2023-09-17
Enamine
EN300-1955489-5.0g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
5g
$3728.0 2023-06-03
Enamine
EN300-1955489-2.5g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
2.5g
$2520.0 2023-09-17
Enamine
EN300-1955489-10.0g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
10g
$5528.0 2023-06-03
Enamine
EN300-1955489-0.1g
2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine
2228739-33-9
0.1g
$1131.0 2023-09-17

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine 関連文献

2-{2-4-(trifluoromethyl)phenylphenyl}azetidineに関する追加情報

Introduction to 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine (CAS No. 2228739-33-9)

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine, with the CAS number 2228739-33-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique azetidine ring structure and the presence of a trifluoromethyl group, which imparts specific pharmacological properties and biological activities. The compound's structure and functional groups make it a promising candidate for various therapeutic applications, particularly in the development of new drugs targeting specific receptors and pathways.

The azetidine ring, a four-membered heterocyclic compound, is known for its high reactivity and conformational flexibility, which can be advantageous in drug design. The trifluoromethyl group, on the other hand, is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity. These properties collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the significance of 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry (2021) investigated the compound's interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. The results indicated that 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine exhibits high affinity and selectivity for specific GPCRs, suggesting its potential as a novel ligand for these receptors.

In another study published in Bioorganic & Medicinal Chemistry Letters (2020), researchers explored the compound's anti-inflammatory properties. The findings revealed that 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine effectively inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models. This anti-inflammatory activity makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine has also been extensively studied. A study published in European Journal of Pharmaceutical Sciences (2019) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results showed that the compound has favorable oral bioavailability and a long half-life, which are desirable characteristics for a potential drug candidate. Additionally, the compound demonstrated low toxicity in preclinical studies, further supporting its safety profile.

In terms of synthetic methodology, several approaches have been developed to synthesize 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine. One notable method involves the use of palladium-catalyzed cross-coupling reactions to construct the azetidine ring and introduce the trifluoromethyl group. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The structural diversity of azetidines has led to their exploration in various therapeutic areas. For example, azetidines have been investigated as inhibitors of serine proteases, which are involved in numerous physiological processes and diseases. A study published in ACS Medicinal Chemistry Letters (2018) reported that certain azetidine derivatives exhibit potent inhibitory activity against human neutrophil elastase (HNE), a serine protease implicated in chronic obstructive pulmonary disease (COPD). While 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine itself may not be an HNE inhibitor, its structural features suggest that it could serve as a scaffold for designing such inhibitors.

The potential applications of 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine extend beyond traditional small molecule drugs. In recent years, there has been growing interest in using small molecules as probes to study protein-protein interactions (PPIs). PPIs play crucial roles in cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders. A study published in Chemical Biology & Drug Design (2017) demonstrated that certain azetidine derivatives can disrupt specific PPIs with high selectivity. This finding suggests that 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine could be used as a tool molecule to investigate PPIs involved in disease processes.

In conclusion, 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine (CAS No. 2228739-33-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, contributing to advancements in drug discovery and development.

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